molecular formula C13H15BrO3 B1293353 3'-Bromo-3-(1,3-dioxan-2-YL)propiophenone CAS No. 898785-68-7

3'-Bromo-3-(1,3-dioxan-2-YL)propiophenone

Cat. No.: B1293353
CAS No.: 898785-68-7
M. Wt: 299.16 g/mol
InChI Key: NCLLIUUWESDHTC-UHFFFAOYSA-N
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Description

Elucidation of Molecular Structure and Systematic Nomenclature

The molecular structure of 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone is composed of three primary components: a phenyl group, a propanone chain, and a 1,3-dioxane (B1201747) ring. The phenyl group is substituted with a bromine atom at the meta-position (position 3). The propanone chain is attached to this brominated phenyl ring. The terminal carbon of the three-carbon chain is part of a 1,3-dioxane ring, which is a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3.

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 1-(3-bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one . This name precisely describes the arrangement of atoms within the molecule.

Component Description
Propan-1-one A three-carbon ketone with the carbonyl group at the first carbon.
1-(3-bromophenyl)- A phenyl ring with a bromine atom at the third carbon, attached to the first carbon of the propanone chain.
3-(1,3-dioxan-2-yl)- A 1,3-dioxane ring attached at its second carbon to the third carbon of the propanone chain.

Molecular and Physical Properties:

PropertyValue
CAS Number 898785-68-7
Molecular Formula C13H15BrO3
Molecular Weight 299.16 g/mol
Appearance Light yellow oil

Contextualization within the Field of Substituted Propiophenones

Propiophenone (B1677668) and its derivatives are a class of aromatic ketones that have garnered significant attention in various fields of chemistry. wikipedia.org The core structure, consisting of a phenyl ring attached to a propanoyl group, serves as a scaffold for the introduction of various functional groups, leading to a diverse array of chemical properties and biological activities.

Substituted propiophenones are recognized as important intermediates in the synthesis of pharmaceuticals and fine chemicals. nih.gov For instance, they are precursors to various bioactive molecules, including those with potential antidiabetic and anticancer properties. nih.govnih.govresearchgate.net The nature and position of the substituents on the phenyl ring and the aliphatic chain can profoundly influence the molecule's reactivity and its potential applications. The presence of a bromine atom, as seen in this compound, is of particular interest as it can serve as a handle for further chemical modifications, such as cross-coupling reactions, to build more complex structures.

Significance of 1,3-Dioxane Moieties in Advanced Organic Synthesis

The 1,3-dioxane moiety present in the subject compound plays a crucial role in the context of advanced organic synthesis. 1,3-Dioxanes are cyclic acetals that are most commonly employed as protecting groups for carbonyl compounds (aldehydes and ketones). The formation of a 1,3-dioxane from a carbonyl compound is a reversible process, typically carried out in the presence of an acid catalyst and a 1,3-diol.

The primary advantage of using a 1,3-dioxane as a protecting group is its stability under a wide range of reaction conditions, including those involving nucleophiles, bases, and hydrides. This stability allows for chemical transformations to be carried out on other parts of the molecule without affecting the protected carbonyl group. Subsequently, the carbonyl group can be regenerated by acidic hydrolysis. This strategy of protection and deprotection is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with multiple functional groups.

Rationale for Academic Investigation and Research Objectives

The academic investigation of this compound is primarily driven by its potential as a synthetic intermediate. The molecule's architecture, featuring a reactive bromine atom on the aromatic ring and a protected carbonyl group, makes it an ideal starting material for the synthesis of a variety of more complex target molecules.

The primary research objectives for this compound would likely include:

Utilization as a Building Block: Employing the compound in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) via the bromo-substituent to introduce new carbon-carbon or carbon-heteroatom bonds. This would allow for the synthesis of a library of novel compounds with diverse functionalities.

Synthesis of Heterocyclic Compounds: Using the propiophenone backbone as a precursor for the construction of various heterocyclic ring systems, which are prevalent in many biologically active molecules.

Development of Novel Therapeutics: As substituted propiophenones are known to exhibit a range of biological activities, a key objective would be to use this compound as a starting material for the synthesis of new potential drug candidates. nih.govnih.govresearchgate.net The subsequent deprotection of the 1,3-dioxane would unveil a reactive carbonyl group that can be further modified to create diverse molecular structures for biological screening.

Exploration of Reaction Methodologies: Investigating new and efficient synthetic methodologies where this compound can serve as a model substrate to test the scope and limitations of novel chemical transformations.

In essence, the academic interest in this compound lies not in the compound itself as an end product, but in its potential as a versatile tool for the creation of more elaborate and potentially functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c14-11-4-1-3-10(9-11)12(15)5-6-13-16-7-2-8-17-13/h1,3-4,9,13H,2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLLIUUWESDHTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645910
Record name 1-(3-Bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-68-7
Record name 1-(3-Bromophenyl)-3-(1,3-dioxan-2-yl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthetic Analysis and Synthetic Methodologies for 3 Bromo 3 1,3 Dioxan 2 Yl Propiophenone

Strategic Disconnections in the Target Molecule

The most evident disconnection is at the bond between the aromatic ring and the adjacent carbonyl group. This C(aryl)-C(acyl) bond disconnection is characteristic of a Friedel-Crafts acylation reaction. nih.gov In this approach, the target molecule is conceptually broken down into a 3-bromophenyl synthon and an acyl cation synthon containing the 1,3-dioxane (B1201747) moiety.

The corresponding synthetic equivalents for these synthons would be bromobenzene (B47551) (or a derivative) and an activated form of 3-(1,3-dioxan-2-yl)propanoic acid, such as its acyl chloride. The forward synthesis would involve the electrophilic aromatic substitution of bromobenzene with the acylating agent, typically promoted by a strong Lewis acid catalyst like aluminum chloride (AlCl₃). youtube.comnih.gov

An alternative disconnection strategy targets the C-C bond between the β-carbon of the propiophenone (B1677668) chain and the acetal (B89532) carbon of the 1,3-dioxane ring. This approach simplifies the molecule into two key fragments: a 3'-bromopropiophenone (B130256) scaffold and a synthon representing the 1,3-dioxane group.

This strategy suggests a forward synthesis involving the formation of this C-C bond. A plausible method would be the alkylation of an enolate derived from 3'-bromopropiophenone with an electrophilic 1,3-dioxane-containing building block, such as 2-(halomethyl)-1,3-dioxane. This route hinges on the successful preparation of both the halogenated propiophenone precursor and the functionalized dioxane building block.

Synthesis of Halogenated Propiophenone Precursors

The most direct method for synthesizing 3'-bromopropiophenone is the Friedel-Crafts acylation of bromobenzene. nih.gov This reaction involves treating bromobenzene with propionyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is a common catalyst for this transformation. youtube.com The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring. youtube.comnih.gov While this reaction can produce a mixture of ortho, meta, and para isomers, the directing effects of the bromo substituent can be manipulated to favor the desired meta product.

Table 1: Typical Conditions for Friedel-Crafts Acylation

Reagents Catalyst Solvent Temperature Typical Outcome
Bromobenzene, Propionyl Chloride AlCl₃ CS₂, Nitrobenzene 0°C to RT Formation of bromopropiophenone isomers

This is an interactive data table based on general Friedel-Crafts acylation principles.

Several other synthetic routes can be employed to access the 3'-bromopropiophenone core, which can be advantageous if selectivity or substrate availability is an issue.

One established method involves the direct bromination of propiophenone. However, this often requires careful control to favor aromatic substitution over alpha-bromination of the ketone. A related, well-documented procedure for the synthesis of 3-bromoacetophenone involves the nuclear halogenation of acetophenone (B1666503) complexed with aluminum chloride, which could be adapted for propiophenone. orgsyn.org

Another versatile approach is through the use of organometallic reagents. For instance, a Grignard reagent prepared from 1,3-dibromobenzene (B47543) can be reacted with propionitrile, followed by acidic hydrolysis to yield the target ketone. A similar strategy has been described for the synthesis of 3-methoxypropiophenone, where 3-methoxybromobenzene is converted to its Grignard reagent and subsequently reacted with propionitrile. google.com

Finally, Sandmeyer-type reactions provide a pathway from amino-substituted precursors. 3-Aminopropiophenone can be converted to a diazonium salt, which is then treated with a copper(I) bromide source to install the bromo substituent at the 3-position. orgsyn.org

Table 2: Summary of Alternative Synthetic Routes to 3'-Bromopropiophenone

Starting Material Key Reagents Reaction Type Advantage
Propiophenone Br₂, AlCl₃ Electrophilic Aromatic Substitution Direct approach from a simple precursor
1,3-Dibromobenzene Mg, Propionitrile, H₃O⁺ Grignard Reaction Good for regiochemical control
3-Aminopropiophenone NaNO₂, HBr, CuBr Sandmeyer Reaction Utilizes readily available amino precursors

This is an interactive data table summarizing various synthetic strategies.

Formation of 1,3-Dioxane-Containing Building Blocks

The 1,3-dioxane moiety is a cyclic acetal, typically formed to protect a carbonyl group or as part of a larger synthetic strategy. thieme-connect.de The standard method for its formation is the acid-catalyzed reaction of a carbonyl compound with 1,3-propanediol (B51772). wikipedia.orgorganic-chemistry.org

In the context of the beta-carbon-acetal disconnection strategy, a building block such as 2-(2-haloethyl)-1,3-dioxane would be required. This can be synthesized from 3-halopropionaldehyde. The aldehyde is reacted with 1,3-propanediol in the presence of an acid catalyst. To drive the reaction to completion, the water formed during the reaction is typically removed, often by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org

A variety of acid catalysts can be employed for this acetalization, ranging from simple Brønsted acids like p-toluenesulfonic acid (TsOH) to Lewis acids such as zirconium tetrachloride (ZrCl₄). organic-chemistry.org An alternative to physical water removal is the use of chemical water scavengers like triethyl orthoformate, which reacts with water to form inert byproducts, allowing the reaction to proceed under milder conditions. thieme-connect.de

Table 3: Selected Catalytic Systems for 1,3-Dioxane Formation

Carbonyl Precursor Diol Catalyst / Method Key Feature
Aldehyde/Ketone 1,3-Propanediol p-Toluenesulfonic acid (TsOH), Toluene (B28343), Dean-Stark Standard Brønsted acid catalysis with azeotropic water removal. organic-chemistry.org
Aldehyde/Ketone 1,3-Propanediol Zirconium tetrachloride (ZrCl₄) Mild and chemoselective Lewis acid catalyst. organic-chemistry.org
Aldehyde/Ketone 1,3-Propanediol N-bromosuccinimide (NBS), Triethyl orthoformate In situ acetal exchange process tolerant of acid-sensitive groups. organic-chemistry.org

This is an interactive data table showcasing different methods for 1,3-dioxane synthesis.

Classic Acetalization Reactions from Carbonyl Compounds and 1,3-Diols

The formation of the 1,3-dioxane ring is a critical step in many synthetic pathways for the target molecule. This structure is a cyclic acetal, typically formed to protect a carbonyl group, in this case, an aldehyde precursor to the C3 side chain. chem-station.com The classic method for this transformation is the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol, such as 1,3-propanediol. organic-chemistry.org

This equilibrium-driven reaction requires the removal of water to drive it to completion. orgsyn.org A common laboratory technique involves using a Dean-Stark apparatus with a refluxing solvent like toluene to azeotropically remove the water as it is formed. organic-chemistry.org The reaction is catalyzed by Brønsted acids, such as p-toluenesulfonic acid (p-TsOH), or Lewis acids. organic-chemistry.org The stability of the six-membered 1,3-dioxane ring makes its formation from 1,3-diols generally favorable compared to the formation of seven-membered rings from 1,4-diols. stackexchange.com

Key features of classic acetalization include:

Reagents: A carbonyl compound (aldehyde or ketone) and a 1,3-diol.

Catalysts: Brønsted acids (e.g., p-TsOH, H2SO4) or Lewis acids. organic-chemistry.org

Conditions: Typically requires heating in a solvent that forms an azeotrope with water (e.g., toluene, benzene) for continuous water removal. organic-chemistry.org

Mechanism: The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by the diol, and subsequent cyclization and dehydration.

Advanced Methodologies for 1,3-Dioxane Construction

While classic methods are robust, research has focused on developing milder and more efficient conditions for 1,3-dioxane formation. These advanced methodologies often aim to avoid harsh acidic conditions, reduce reaction times, and improve yields.

One approach involves the use of solid acid catalysts, such as zeolites or sulfated metal oxides (e.g., SO42-/CeO2–ZrO2). nih.govgoogle.com These heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and often higher selectivity, minimizing side reactions. google.com For instance, the Prins reaction, a condensation of an olefin and an aldehyde, can be catalyzed by solid acids to form 1,3-dioxanes under specific conditions. google.com

Other modern methods include:

Use of Orthoesters: Trialkyl orthoformates, such as triethyl orthoformate, can act as both a reactant and a dehydrating agent, allowing the reaction to proceed under milder conditions without the need for a Dean-Stark apparatus. organic-chemistry.orgorgsyn.org

Ionic Liquids: Certain ionic liquids have been shown to be effective catalysts and solvents for acetalization, sometimes allowing the reaction to proceed at room temperature with high yields. mdpi.com

In Situ Water Scavenging: The use of 1,3-bis(trimethylsiloxy)propane (BTSP) with a catalytic amount of a neutral catalyst like iodine provides an essentially neutral and aprotic method for converting carbonyl compounds to their 1,3-dioxanes. organic-chemistry.org

These advanced techniques provide a broader toolkit for chemists, allowing for the synthesis of 1,3-dioxanes in molecules that may be sensitive to the conditions of classic acetalization. clockss.org

Convergent and Linear Synthetic Strategies for 3'-Bromo-3-(1,3-dioxan-2-YL)propiophenone

Stepwise Introduction of Functional Groups

A linear synthesis of this compound would involve a stepwise construction on a simple aromatic core. A plausible route could begin with benzene (B151609) or a pre-functionalized benzene derivative.

One potential linear sequence is:

Friedel-Crafts Acylation: Reaction of benzene with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) would form propiophenone. wikipedia.orgontosight.ai

Aromatic Bromination: The propiophenone is then brominated. The acyl group is a meta-director, so direct bromination of propiophenone would yield 3'-bromopropiophenone. This reaction often uses bromine with a Lewis acid catalyst. orgsyn.org

Alpha-Halogenation and Acetal Formation: A subsequent challenge is the introduction of the dioxane group. This would likely proceed through an intermediate such as 3-bromo-3'-bromopropiophenone, followed by a substitution reaction and acetalization, or by first creating an α,β-unsaturated ketone (an enone) followed by addition and acetalization. A more direct approach would be to start with a precursor that already contains the three-carbon side chain with a terminal aldehyde, which is then protected as the dioxane before being coupled to the aromatic ring.

An alternative linear route might start with 3-bromobenzoic acid, converting it to 3-bromopropiophenone via ketonization with propionic acid, followed by functionalization of the side chain. google.com The complexity lies in selectively functionalizing the side chain without interfering with the aromatic bromine.

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful strategy that introduces key functional groups, such as the bromine atom, at one of the final steps of a synthesis. nih.gov This approach is often part of a convergent strategy and can be highly valuable for creating analogues of a target molecule.

A convergent approach for this compound could involve:

Fragment Synthesis:

Fragment A: Preparation of a side-chain precursor, such as 3-(1,3-dioxan-2-yl)propanoic acid or its corresponding acyl chloride. This is readily synthesized from malonic acid derivatives or via the protection of 3-oxopropanoic acid.

Fragment B: An activated 3-bromophenyl derivative, such as 3-bromophenylmagnesium bromide (a Grignard reagent) or another organometallic species.

Fragment Coupling: The two fragments are then coupled. For example, the reaction between the acyl chloride of Fragment A and a brominated benzene derivative under Friedel-Crafts conditions, or the reaction of an organometallic phenyl species with the side-chain precursor.

Alternatively, a true late-stage functionalization approach would involve synthesizing 3-(1,3-dioxan-2-yl)propiophenone (B61029) first. The bromine atom would then be introduced in the final step via electrophilic aromatic substitution (SEAr). acs.org The propiophenone group is a meta-director, making the 3'-position a primary target for electrophilic attack. nih.gov This strategy ensures that the desired regioisomer is formed efficiently at the end of the synthetic sequence. Palladium-catalyzed C-H functionalization techniques could also be envisioned for introducing the bromo group or for coupling a pre-brominated aryl piece. acs.orgnih.gov

Optimization of Synthetic Pathways and Reaction Efficiencies

To develop a practical and scalable synthesis, each step of the chosen pathway must be optimized to maximize yield, minimize waste, and ensure operational simplicity. matthey.com Key factors for optimization include the choice of catalyst, solvent, reaction temperature, and concentration. The minimization of catalyst loading and reaction time are critical for creating cost-effective and sustainable processes. matthey.com

Catalyst Screening and Reaction Conditions

Catalyst screening is a crucial part of optimizing any synthetic route. researchgate.net For the synthesis of this compound, the acetalization step and any cross-coupling or Friedel-Crafts reactions are key candidates for optimization.

For the acetalization reaction, a variety of catalysts can be screened to find the optimal balance between reactivity and mildness. The table below summarizes different catalytic systems and conditions reported for acetalization reactions, which would be relevant for optimizing the synthesis of the target molecule.

Catalyst SystemTypical ConditionsAdvantages/DisadvantagesReference
p-Toluenesulfonic acid (p-TsOH)Reflux in toluene with Dean-Stark trapClassic, reliable method. Requires high temperatures and acidic conditions. organic-chemistry.org
Amberlyst-15293 K, 1 wt% catalystHeterogeneous (easy to remove), high conversion at low temperature. mdpi.com
Ionic Liquid ([BPy]HSO4)25 °C, 2hHigh activity at room temperature, acts as a water-removing system. mdpi.com
Iodine (I2)Aprotic, neutral conditions with 1,3-bis(trimethylsiloxy)propaneVery mild, tolerates acid-sensitive groups. organic-chemistry.org
SO42-/CeO2–ZrO2373 K in tolueneStable, active heterogeneous catalyst, high conversion. nih.gov

Optimization would also apply to the Friedel-Crafts or bromination steps. For instance, in the bromination of acetophenone, the choice of Lewis acid and reaction temperature can influence yield and the formation of byproducts. orgsyn.org Similarly, catalyst loading and solvent choice are critical in modern cross-coupling reactions to ensure high efficiency and selectivity. matthey.com

Solvent Effects and Green Chemistry Considerations

The choice of solvent is a critical parameter in the synthesis of complex organic molecules like this compound, influencing reaction rates, yields, and selectivity. The key transformations in its synthesis, such as Friedel-Crafts acylation and acetal protection, are particularly sensitive to the reaction medium. For instance, in acetalization reactions, the solvent must facilitate the formation of the acetal while allowing for the removal of water to drive the equilibrium towards the product. libretexts.org

Solvents also play a pivotal role in the context of green chemistry, an approach that aims to minimize the environmental impact of chemical processes. frontiersin.org The principles of green chemistry encourage the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether. frontiersin.org

Solvent Effects:

The synthesis of the target molecule involves distinct steps where solvent properties are paramount.

Acetal Formation: The protection of a carbonyl group as a 1,3-dioxane is an equilibrium process typically catalyzed by acid. acs.org The reaction's efficiency is highly dependent on the solvent's ability to facilitate the reaction while enabling the removal of the water byproduct, often through azeotropic distillation using a Dean-Stark apparatus. libretexts.org Non-polar, aprotic solvents like toluene or benzene are traditionally used for this purpose. However, the choice of base and solvent can strongly influence the outcome of related reactions like dehydrobromination. researchgate.net

Friedel-Crafts Acylation: In the formation of the propiophenone backbone, traditional Friedel-Crafts reactions often use halogenated solvents like dichloromethane (B109758) (DCM) or nitrobenzene. These solvents are effective at dissolving the reactants and the Lewis acid catalyst (e.g., AlCl₃). However, their toxicity and environmental persistence are significant drawbacks. Research into more benign alternatives is an active area of investigation.

Table 1: Influence of Solvent on a Representative Acetalization Reaction

SolventDielectric Constant (ε)Typical Role/ObservationGreen Chemistry Rating
Toluene2.4Enables azeotropic removal of water; standard for acetal formation.Acceptable
Dichloromethane (DCM)9.1Good solvent for reactants, but water removal is less efficient.Problematic
Tetrahydrofuran (B95107) (THF)7.6Can be used, but its miscibility with water can hinder equilibrium shift.Acceptable
Acetonitrile37.5Polar aprotic solvent; may be used with certain catalysts.Acceptable
No SolventN/AReduces waste; requires alternative energy sources (e.g., microwave). frontiersin.orgPreferred

Green Chemistry Considerations:

Adopting green chemistry principles can significantly improve the sustainability of the synthesis. frontiersin.org

Alternative Solvents: The fifth principle of green chemistry advocates for safer solvents. frontiersin.org This involves replacing hazardous solvents like benzene and chlorinated hydrocarbons with greener alternatives such as ethanol, water, or ionic liquids. For reactions involving propiophenone derivatives, research has explored various green protocols. rsc.org

Catalysis: Utilizing more efficient and recyclable catalysts can reduce waste. For example, solid acid catalysts can replace corrosive and difficult-to-handle mineral acids like H₂SO₄ in acetal formation, simplifying work-up procedures. acs.org

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. frontiersin.org Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields with minimal side products, sometimes even under solvent-free conditions. frontiersin.org This technique is applicable to reactions like Claisen-Schmidt condensation, which is used to produce chalcones, structurally related to propiophenones. frontiersin.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions that are additive rather than subtractive and avoiding the use of protecting groups when possible, although the dioxane moiety in the target molecule is itself a protecting group. youtube.com

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Related Reactions

ParameterConventional MethodGreen Chemistry Approach
Solvent Dichloromethane, Benzene, TolueneWater, Ethanol, Supercritical CO₂, Ionic Liquids, or Solvent-free frontiersin.org
Catalyst Stoichiometric AlCl₃, H₂SO₄ acs.orgRecyclable solid acids, phase-transfer catalysts, biocatalysts
Energy Source Conventional heating (oil bath)Microwave irradiation, frontiersin.org ultrasound, mechanochemistry frontiersin.org
Reaction Time Hours to daysMinutes to hours frontiersin.org
Waste Generation High (used catalyst, solvent waste)Low (recyclable catalyst, minimal solvent)

Strategies for Isolation and Purification

The successful synthesis of this compound is contingent upon effective isolation and purification protocols to remove unreacted starting materials, catalysts, and byproducts. The multi-functional nature of the molecule—containing a ketone, an aromatic bromide, and an acetal—guides the selection of appropriate techniques.

Initial Work-up and Isolation:

Following the completion of the reaction, the crude mixture typically undergoes a series of extraction and washing steps.

Quenching: The reaction is often quenched by adding water or an aqueous solution to deactivate any remaining reactive species. chemicalbook.com For reactions employing strong acids or bases, a neutralization step is critical.

Liquid-Liquid Extraction: The target compound, being largely non-polar, is extracted from the aqueous layer into an immiscible organic solvent such as ethyl acetate (B1210297), diethyl ether, or dichloromethane. researchgate.netchemicalbook.com This step separates the product from inorganic salts and water-soluble impurities.

Aqueous Washing: The organic layer is subsequently washed to remove residual impurities. A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used to neutralize and remove acidic catalysts, chemicalbook.com while a brine (saturated NaCl) wash helps to remove residual water and break up emulsions. For reactions involving bromine, a wash with sodium thiosulfate (B1220275) (Na₂S₂O₃) can be employed to remove any excess elemental bromine. chemicalbook.com

Drying and Concentration: The isolated organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. chemicalbook.com

Purification Methodologies:

Given that the target compound is described as an oil, purification to high purity generally requires chromatographic methods. sigmaaldrich.com

Flash Column Chromatography: This is the most common and effective method for purifying compounds of this type. chemicalbook.com The crude product is adsorbed onto a solid stationary phase (typically silica (B1680970) gel) and eluted with a mobile phase of carefully selected solvent or solvent mixture. The polarity of the eluent is gradually increased (e.g., from pure hexane (B92381) to a hexane/ethyl acetate mixture) to separate the components based on their differential adsorption to the silica. Fractions are collected and analyzed (e.g., by Thin Layer Chromatography) to isolate the pure product.

Distillation: While fractional distillation is a standard technique for purifying liquids, it may not be suitable for this specific molecule. google.com The presence of multiple functional groups and a relatively high molecular weight could mean a high boiling point, risking thermal decomposition. Furthermore, separating closely related isomers or byproducts with similar boiling points via distillation can be impossible. google.com

Crystallization: This technique is only applicable if the compound is a solid or can be converted into a solid derivative. As this compound is an oil, direct crystallization is not a viable primary purification method.

Table 3: General Purification Workflow

StepProcedurePurpose
1. Quenching & Neutralization Add water/ice, followed by NaHCO₃(aq) if acidic.Deactivate reagents, remove acid catalyst. chemicalbook.com
2. Extraction Extract with an organic solvent (e.g., Ethyl Acetate).Separate the product from aqueous-soluble impurities.
3. Washing Wash organic layer with brine.Remove residual water and inorganic salts. chemicalbook.com
4. Drying & Concentration Dry over Na₂SO₄, filter, and evaporate solvent.Isolate the crude product. chemicalbook.com
5. Final Purification Perform flash column chromatography on silica gel.Separate the target compound from byproducts and starting materials. chemicalbook.com
6. Analysis Analyze purified fractions by TLC, NMR, and/or MS.Confirm purity and structural identity.

Chemical Reactivity and Mechanistic Aspects of 3 Bromo 3 1,3 Dioxan 2 Yl Propiophenone

Transformations Involving the Propiophenone (B1677668) Ketone Functionality

The ketone group in 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone is a primary site for chemical modification. Its reactivity is centered around the electrophilic carbonyl carbon and the acidic protons on the adjacent alpha-carbon.

The carbonyl carbon of the propiophenone moiety is electrophilic and readily undergoes nucleophilic addition with a variety of nucleophiles. These reactions typically proceed via the formation of a tetrahedral intermediate, which is then protonated to yield the corresponding alcohol. Common nucleophiles include organometallic reagents such as Grignard reagents and organolithium compounds, as well as hydrides, cyanides, and ylides.

The addition of a Grignard reagent, for example, would lead to the formation of a tertiary alcohol. The general mechanism involves the attack of the carbanionic carbon of the Grignard reagent on the carbonyl carbon. Subsequent acidic workup protonates the resulting alkoxide to furnish the alcohol product.

Hypothetical Reaction Data for Nucleophilic Addition

Nucleophile Reagent Product Plausible Yield (%)
Methyl CH₃MgBr 1-(3-bromophenyl)-1-methyl-3-(1,3-dioxan-2-yl)propan-1-ol 85-95
Phenyl PhLi 1-(3-bromophenyl)-1-phenyl-3-(1,3-dioxan-2-yl)propan-1-ol 80-90

The ketone functionality can be selectively reduced to a secondary alcohol using various reducing agents. The choice of reagent allows for control over the reaction's chemoselectivity, particularly in the presence of the reducible aryl bromide.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is well-suited for the reduction of ketones to alcohols without affecting the aryl bromide. The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol. In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also readily reduce the ketone but might show reactivity towards the aryl bromide under certain conditions.

Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), can also be used. However, under these conditions, the potential for de-bromination of the aryl halide exists, which may be a desired or undesired side reaction depending on the synthetic goal.

Illustrative Reduction Conditions

Reagent Conditions Product Key Features
NaBH₄ Methanol, 0 °C to rt 1-(3-bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-ol Chemoselective for ketone
LiAlH₄ THF, 0 °C 1-(3-bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-ol Powerful, less selective

The protons on the carbon atom alpha to the ketone (the α-carbon) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, allowing for functionalization at the α-position.

Common bases used for enolate formation include lithium diisopropylamide (LDA) at low temperatures to ensure irreversible deprotonation and high regioselectivity. The resulting enolate can then be trapped with electrophiles such as alkyl halides, aldehydes, or sources of halogens. For instance, reaction with methyl iodide would introduce a methyl group at the alpha-position. This pathway is a fundamental strategy for constructing more complex carbon skeletons.

Reactions of the Aryl Bromide Substituent

The bromine atom on the phenyl ring is a versatile functional group that enables a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new bonds at the site of the aryl bromide.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl compounds. For this compound, a Suzuki-Miyaura reaction with phenylboronic acid would yield the corresponding phenyl-substituted propiophenone derivative. wikipedia.orgnih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction is a valuable method for the synthesis of substituted alkenes. nih.govrug.nl

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org It is a highly efficient method for the synthesis of aryl-substituted alkynes.

Typical Conditions for Palladium-Catalyzed Cross-Coupling

Reaction Name Coupling Partner Catalyst/Base Product Type
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄ / Na₂CO₃ Biaryl
Heck Alkene Pd(OAc)₂ / PPh₃ / Et₃N Substituted Alkene

The aryl bromide can be converted into organometallic intermediates, such as Grignard reagents or organolithium compounds. These intermediates reverse the polarity of the carbon atom attached to the bromine, transforming it from an electrophilic to a nucleophilic center.

Formation of a Grignard reagent is typically achieved by reacting the aryl bromide with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). adichemistry.comwikipedia.org The presence of the ketone functionality in the same molecule complicates this transformation, as the newly formed Grignard reagent could potentially react intramolecularly or intermolecularly with the ketone of another molecule. libretexts.orglibretexts.org Therefore, protection of the ketone group, for instance as an acetal (B89532) (which is already present in the form of the dioxane), is crucial for the successful formation and subsequent reaction of the Grignard reagent with other electrophiles.

Once formed, this organometallic intermediate can react with a wide range of electrophiles, such as aldehydes, ketones, esters, and nitriles, to form new carbon-carbon bonds.

Nucleophilic Aromatic Substitution (SNAr) Considerations

Nucleophilic aromatic substitution (SNAr) is a substitution reaction wherein a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr requires the aromatic ring to be electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups (EWGs). byjus.com

In the case of this compound, the propiophenone moiety, specifically the carbonyl group, serves as a moderately activating EWG. The reaction proceeds through a two-step addition-elimination mechanism. pressbooks.pub First, the nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pub

For SNAr to be efficient, the EWG must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. byjus.commasterorganicchemistry.com In this compound, the activating acyl group is in the meta position relative to the bromine atom. This geometric arrangement prevents direct resonance stabilization of the negative charge onto the carbonyl group. While some inductive stabilization is provided, it is significantly less effective than resonance. byjus.com Consequently, the Meisenheimer intermediate is of higher energy, and the activation barrier for the reaction is substantially increased. Therefore, standard SNAr reactions on this substrate are expected to be slow and require harsh conditions, such as high temperatures and very strong nucleophiles.

Reactivity and Cleavage of the 1,3-Dioxane (B1201747) Acetal Group

The 1,3-dioxane group in this compound functions as a protecting group for an aldehyde. The reactivity of this cyclic acetal is characterized by its general stability in basic and neutral media and its lability under acidic conditions. thieme-connect.delibretexts.org

Acid-Catalyzed Hydrolysis and Deprotection Strategies

The primary method for cleaving the 1,3-dioxane ring is through acid-catalyzed hydrolysis, which regenerates the original carbonyl and 1,3-propanediol (B51772). thieme-connect.de The mechanism typically begins with the protonation of one of the acetal oxygen atoms by an acid catalyst. chemistrysteps.com This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. A water molecule then attacks this electrophilic intermediate, and subsequent deprotonation yields a hemiacetal. Further protonation of the remaining alkoxy group and elimination of the diol ultimately affords the deprotected aldehyde. chemistrysteps.com This entire process is reversible. chem-station.com A variety of acidic systems can be employed for this deprotection, with the choice of reagent depending on the sensitivity of other functional groups in the molecule.

Acid CatalystTypical SolventsGeneral ConditionsNotes
Hydrochloric Acid (HCl)Water/THF, Water/Acetone (B3395972)Room temperature to gentle heatingStandard, effective method for full deprotection.
Sulfuric Acid (H₂SO₄)Water/DioxaneRoom temperatureStrong acid, effective but may not be suitable for sensitive substrates.
p-Toluenesulfonic Acid (TsOH)Acetone/Water, MethanolRoom temperature to refluxCommonly used solid acid catalyst. mdpi.com
Acetic Acid (AcOH)Water/THFRoom temperature to refluxMilder acid, useful for substrates sensitive to strong mineral acids. thieme-connect.de
Cerium(III) Triflate (Ce(OTf)₃)Wet NitromethaneRoom temperatureA mild Lewis acid catalyst that operates under nearly neutral pH. organic-chemistry.org

Regioselective Ring-Opening Reactions

Beyond complete hydrolysis, 1,3-dioxane acetals can undergo regioselective ring-opening reactions, primarily under reductive conditions, to yield mono-protected 1,3-diols (hydroxy ethers). researchgate.net This transformation is typically achieved using a combination of a Lewis acid and a hydride reducing agent. The Lewis acid coordinates to one of the oxygen atoms, facilitating ring opening to form an oxocarbenium ion, which is then trapped by the hydride. The regioselectivity of the cleavage—which C-O bond is broken—is influenced by steric and electronic factors, as well as the specific reagents used. researchgate.netcdnsciencepub.com For example, reagents like diisobutylaluminium hydride (DIBAL-H) often lead to the formation of a primary alcohol and a benzyl (B1604629) ether at the more sterically hindered secondary position in benzylidene acetals. researchgate.net

Reagent SystemTypical OutcomeMechanistic Considerations
LiAlH₄-AlCl₃Reductive cleavage to a hydroxy ether. cdnsciencepub.comLewis acid (AlCl₃) activates the acetal, followed by hydride attack. cdnsciencepub.com
DIBAL-HOften shows high regioselectivity based on steric hindrance and chelation. researchgate.netBulky hydride reagent attacks the less hindered site of the intermediate oxocarbenium ion. researchgate.net
NaBH₃CN-TFAReductive cleavage under acidic conditions.Acid promotes oxocarbenium ion formation, which is reduced by the acid-stable hydride.
Et₃SiH-Lewis AcidReductive cleavage to silyl-protected hydroxy ether.Lewis acid activation followed by hydride transfer from triethylsilane.

Transacetalization and Related Equilibria

Transacetalization is an equilibrium process where a 1,3-dioxane reacts with another diol or a carbonyl compound under acid catalysis to form a new acetal. mdpi.com This reaction can be used as a very mild method for deprotection. For example, by treating the dioxane with a large excess of acetone in the presence of an acid catalyst (e.g., TsOH), the equilibrium can be driven towards the formation of the deprotected aldehyde and 2,2-dimethyl-1,3-dioxane. thieme-connect.deorganic-chemistry.org The mild conditions of transacetalization make it suitable for complex molecules with sensitive functional groups. thieme-connect.de

Stability and Compatibility under Diverse Reaction Environments

A key feature of the 1,3-dioxane group is its robust stability across a wide range of non-acidic reaction conditions, which makes it an excellent protecting group. thieme-connect.detotal-synthesis.com

Basic Conditions : Dioxanes are highly stable in the presence of strong bases such as hydroxides, alkoxides, and organometallic reagents (e.g., Grignard reagents, organolithiums). libretexts.orgorganic-chemistry.org This allows for reactions like saponification or organometallic additions to occur elsewhere in the molecule without affecting the acetal.

Reductive Conditions : The group is stable to many common reducing agents. It is inert to catalytic hydrogenation (e.g., H₂/Pd) and hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) in the absence of Lewis acids. chemistrysteps.com

Oxidative Conditions : Cyclic acetals are generally resistant to a variety of oxidizing agents, including mild chromium-based reagents (PCC, PDC) and manganese dioxide (MnO₂). organic-chemistry.org However, very strong oxidizing conditions, or the presence of strong Lewis acids, can lead to cleavage or oxidation to form ester derivatives. organic-chemistry.org

Condition TypeSpecific ReagentsCompatibility of 1,3-Dioxane Group
BasicNaOH, KOH, NaOMe, t-BuOKStable
OrganometallicGrignard Reagents (RMgX), Organolithiums (RLi)Stable libretexts.org
ReductiveNaBH₄, LiAlH₄, H₂/Pd-CStable chemistrysteps.com
LiAlH₄/AlCl₃, DIBAL-HReactive (Reductive Ring Opening) researchgate.netcdnsciencepub.com
OxidativePCC, PDC, MnO₂, Swern, DMPGenerally Stable organic-chemistry.org
KMnO₄ + Lewis Acid, m-CPBAPotentially Reactive (Cleavage/Oxidation) organic-chemistry.org
NucleophilicAmines, Cyanides, ThiolatesStable organic-chemistry.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidaion

NMR spectroscopy is the cornerstone for determining the molecular structure of 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone, providing detailed information about the hydrogen and carbon environments and their connectivity.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information regarding the number and type of protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for the aromatic, propyl chain, and dioxane ring protons. The chemical shifts (δ) are influenced by neighboring functional groups, with the electron-withdrawing ketone and bromine atom causing downfield shifts for adjacent protons.

Predicted ¹H NMR Data

Assigned Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-2' (Ar-H) 8.05 t 1H J ≈ 1.8
H-6' (Ar-H) 7.88 ddd 1H J ≈ 7.8, 1.8, 1.0
H-4' (Ar-H) 7.70 ddd 1H J ≈ 8.0, 2.0, 1.0
H-5' (Ar-H) 7.35 t 1H J ≈ 7.9
H-2 (α-CH₂) 3.25 t 2H J ≈ 7.2
H-3 (β-CH₂) 2.10 q 2H J ≈ 7.2, 5.5
H-2" (Dioxane CH) 4.60 t 1H J ≈ 5.5
H-4", 6" (Dioxane OCH₂-ax) 4.15 m 2H -
H-4", 6" (Dioxane OCH₂-eq) 3.80 m 2H -
H-5" (Dioxane CH₂) 1.95 m 1H -

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides one signal for each unique carbon atom. The carbonyl carbon is characteristically deshielded, appearing significantly downfield.

Predicted ¹³C NMR Data

Assigned Carbon Predicted Chemical Shift (δ, ppm)
C=O 198.5
C-3' (Ar-C) 138.2
C-1' (Ar-C) 135.8
C-5' (Ar-C) 131.2
C-6' (Ar-C) 129.5
C-2' (Ar-C) 127.0
C-4' (Ar-C) 122.5
C-2" (Dioxane CH) 101.5
C-4", 6" (Dioxane OCH₂) 67.0
C-2 (α-CH₂) 39.5
C-3 (β-CH₂) 30.0

2D NMR experiments are essential for confirming the assignments made from 1D spectra by revealing scalar and dipolar couplings between nuclei.

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings (³JHH) within the spin systems. Key expected correlations include:

Between adjacent aromatic protons (H-4'/H-5', H-5'/H-6').

Along the propyl chain: H-2 (α-CH₂) with H-3 (β-CH₂).

Coupling from the chain to the dioxane ring: H-3 (β-CH₂) with H-2" (dioxane methine).

Within the dioxane ring: H-2" with H-3, H-4"/6" with H-5".

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, confirming the C-H assignments. For example, the proton signal at δ ~3.25 ppm would correlate with the carbon signal at δ ~39.5 ppm, assigning them to the α-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular fragments. Key expected correlations:

From the α-CH₂ protons (H-2) to the carbonyl carbon (C=O) and the β-carbon (C-3).

From the aromatic protons (H-2', H-6') to the carbonyl carbon (C=O).

From the dioxane methine proton (H-2") to the β-carbon (C-3) and the dioxane C-4"/6" carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation. NOESY could reveal spatial relationships between the protons of the dioxane ring and those of the propyl chain, helping to define the rotational orientation around the C3-C2" bond.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Vibrations

IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3100-3000 Medium-Weak C-H Stretch Aromatic C-H
2980-2850 Medium C-H Stretch Aliphatic C-H
~1690 Strong C=O Stretch Aryl Ketone
1595, 1570, 1470 Medium-Strong C=C Stretch Aromatic Ring
1150-1050 Strong C-O Stretch Acetal (B89532) (Dioxane)
~880, ~790, ~680 Strong C-H Out-of-Plane Bend 1,3-Disubstituted Benzene (B151609)

The most diagnostic peak would be the strong carbonyl (C=O) stretch around 1690 cm⁻¹, characteristic of a ketone conjugated with an aromatic ring. Additionally, the strong C-O stretching bands in the 1150-1050 cm⁻¹ region would confirm the presence of the dioxane acetal group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS provides the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, results in a characteristic M/M+2 isotopic pattern for all bromine-containing fragments, which is a key diagnostic feature.

Exact Mass Calculation:

Formula: C₁₃H₁₅BrO₃

Monoisotopic Mass (for ⁷⁹Br): 298.0204 Da

Monoisotopic Mass (for ⁸¹Br): 300.0184 Da

Fragmentation Analysis: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem MS (MS/MS) would reveal the fragmentation pathways. Predicted key fragments include:

[M - Br]⁺: Loss of the bromine radical.

[C₇H₄BrO]⁺ (m/z 183/185): Acylium ion formed by cleavage alpha to the ketone, a very common and stable fragment for aryl ketones.

[C₄H₇O₂]⁺ (m/z 87): Fragment corresponding to the dioxane-2-yl cation.

Loss of the entire dioxane side chain.

X-ray Diffraction Analysis for Crystalline State Molecular Structure (if amenable)

X-ray diffraction on a single crystal provides the most definitive structural information, including precise bond lengths, bond angles, and the conformation of the molecule in the solid state. As this compound is described as an oil, obtaining a suitable single crystal for analysis would be challenging. However, if a crystalline solid could be produced (e.g., through derivatization or discovery of a stable polymorph), this technique would confirm the connectivity established by NMR and reveal intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.

Theoretical and Computational Investigations of 3 Bromo 3 1,3 Dioxan 2 Yl Propiophenone

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. DFT studies can accurately predict various ground state properties of 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone.

Detailed DFT calculations would reveal the optimized molecular geometry, including key bond lengths, bond angles, and dihedral angles. The presence of the bromine atom, an electron-withdrawing group, on the phenyl ring is expected to influence the electronic distribution across the aromatic system. This can affect the properties of the adjacent carbonyl group. The calculated Mulliken charges would quantify the partial charges on each atom, highlighting the electrophilic and nucleophilic centers within the molecule. For instance, the carbonyl carbon is expected to carry a significant positive charge, making it susceptible to nucleophilic attack.

Table 1: Predicted Ground State Properties of this compound from Hypothetical DFT Calculations

Parameter Predicted Value Significance
C=O Bond Length ~1.22 Å Indicates the strength and reactivity of the carbonyl bond.
C-Br Bond Length ~1.90 Å Reflects the interaction of the bromine atom with the aromatic ring.
Mulliken Charge on Carbonyl Carbon +0.4 to +0.6 e Highlights the electrophilic nature of this carbon atom.
Mulliken Charge on Carbonyl Oxygen -0.4 to -0.6 e Indicates the nucleophilic character of the oxygen atom.

Note: The values in this table are illustrative and based on typical results for similar molecules. Actual values would require specific DFT calculations.

The presence of several single bonds in this compound allows for considerable conformational flexibility. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, known as energy minima.

The key areas of conformational freedom include the rotation around the C-C bonds of the propiophenone (B1677668) chain and the puckering of the 1,3-dioxane (B1201747) ring. The 1,3-dioxane ring typically adopts a chair conformation to minimize steric strain. The substituent at the 2-position of the dioxane ring can be in either an axial or equatorial position, with the equatorial position generally being more stable for bulky groups.

Computational methods can systematically explore the potential energy surface by rotating the dihedral angles of the flexible bonds to locate the different stable conformers and the transition states that separate them. The relative energies of these conformers can then be calculated to determine their populations at a given temperature.

Table 2: Hypothetical Relative Energies of Different Conformers of this compound

Conformer Description Relative Energy (kcal/mol)
1 Dioxane in chair, side chain extended 0.0 (Global Minimum)
2 Dioxane in chair, side chain gauche +1.5

Note: These are hypothetical values to illustrate the concept of conformational analysis. The actual energy differences would depend on the level of theory and basis set used in the calculations.

Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals can predict how a molecule will interact with other reagents.

For this compound, the HOMO is likely to be localized on the bromine-substituted phenyl ring, which is rich in π-electrons. The LUMO, on the other hand, is expected to be centered on the carbonyl group, specifically on the antibonding π* orbital of the C=O bond.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 3: Predicted Frontier Molecular Orbital Properties

Parameter Predicted Value Implication for Reactivity
HOMO Energy -6.5 to -7.5 eV Relates to the ionization potential and ability to donate electrons.
LUMO Energy -1.0 to -2.0 eV Relates to the electron affinity and ability to accept electrons.

Note: These values are estimations based on similar aromatic ketones. Precise values would be obtained from quantum chemical calculations.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling can go beyond static properties to explore the dynamic processes of chemical reactions. This involves mapping the reaction pathways and identifying the high-energy transition states that control the reaction rates.

A potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. By mapping the PES, chemists can visualize the entire course of a chemical reaction, from reactants to products, through various intermediates and transition states.

For this compound, a key transformation of interest could be the nucleophilic addition to the carbonyl group. Computational methods can be used to map the PES for the approach of a nucleophile to the carbonyl carbon. This would involve calculating the energy of the system at various points along the reaction coordinate, which could be defined as the distance between the nucleophile and the carbonyl carbon. The resulting PES would show the energy barrier (activation energy) that must be overcome for the reaction to occur, which corresponds to the energy of the transition state.

Computational models are invaluable for predicting the reactivity and selectivity of chemical reactions. By analyzing the electronic structure and energetics of the molecule, it is possible to forecast which parts of the molecule are most likely to react and which products are most likely to form.

The reactivity of this compound can be predicted by examining its electrostatic potential map, which shows the regions of positive and negative charge on the molecule's surface. The electron-rich areas are susceptible to electrophilic attack, while the electron-poor areas are prone to nucleophilic attack.

In terms of selectivity, computational methods can be used to compare the activation energies for reactions at different sites. For example, in an electrophilic aromatic substitution reaction, calculations can determine whether the incoming electrophile will preferentially add to the ortho, meta, or para position of the bromine atom on the phenyl ring. The position with the lowest activation energy barrier will be the favored product.

Table 4: Predicted Reactivity and Selectivity for this compound

Reaction Type Most Probable Reactive Site Predicted Major Product/Outcome
Nucleophilic Addition Carbonyl Carbon Addition to the carbonyl group.
Electrophilic Aromatic Substitution Ortho/Para positions to the bromo group Substitution at the positions activated by the bromine atom.

Molecular Mechanics and Dynamics Simulations for Conformational Flexibility

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. lumenlearning.com Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to explore these conformations and their relative energies.

Molecular mechanics calculates the potential energy of a molecule as a sum of contributions from bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals forces and electrostatic interactions). By systematically changing the torsional (dihedral) angles and calculating the corresponding energy, a potential energy surface can be mapped, identifying low-energy (stable) and high-energy (unstable) conformations. libretexts.org MD simulations extend this by simulating the movement of atoms and molecules over time, providing a dynamic view of conformational flexibility and transitions between different states.

For this compound, conformational flexibility arises from rotation around several key single bonds:

The bond connecting the 3-bromophenyl group to the carbonyl carbon.

The bond between the carbonyl carbon and the adjacent methylene (B1212753) group (C1-C2 of the propionyl chain).

The bond between the C2 and C3 carbons of the propionyl chain.

The bonds within the 1,3-dioxane ring.

The 1,3-dioxane ring itself typically adopts a stable chair conformation, which is significantly lower in energy than boat or twist-boat forms. researchgate.netnobelprize.org The substituent at the C2 position (the propiophenone chain) will preferentially occupy the equatorial position to minimize steric hindrance with the axial hydrogens and oxygen lone pairs within the ring. nobelprize.org

The orientation of the propiophenone side chain is more complex. The relative energies of different conformers are dictated by a balance of steric repulsion and electronic effects. imperial.ac.uk Steric hindrance between the bulky 1,3-dioxane ring and the 3-bromophenyl group plays a crucial role in determining the most stable conformations. Torsional strain arises from eclipsing interactions between substituents on adjacent carbons as the bonds rotate. libretexts.org For instance, an eclipsed conformation where the large dioxane ring and the bromophenyl group are brought into close proximity would be energetically unfavorable. lumenlearning.com

MD simulations would reveal the accessible conformations at a given temperature, the time scales of transitions between them, and the average geometry of the molecule. Such simulations would likely show the 1,3-dioxane ring remaining in a chair conformation while significant rotational flexibility exists in the propiophenone chain, leading to a dynamic equilibrium of several low-energy conformers.

Below is a hypothetical data table illustrating the potential energy contributions for key conformers of this compound, based on general principles of conformational analysis. The energy values are illustrative.

ConformerDihedral Angle (O=C-Cα-Cβ)DescriptionRelative Energy (kcal/mol)Key Interactions
Anti-periplanar~180°The dioxane ring and carbonyl group are furthest apart.0 (Reference)Minimal steric and torsional strain. Most stable.
Gauche~60°The dioxane ring and carbonyl group are in a staggered but proximate arrangement.~0.8 - 1.2Moderate gauche steric interaction.
Eclipsed (Syn-periplanar)~0°The dioxane ring and carbonyl group are aligned.> 5.0Severe steric repulsion and high torsional strain. Least stable.

Structure-Property Relationship Studies within a Chemical Context

Structure-property relationship studies aim to understand how a molecule's chemical structure dictates its physical, chemical, and electronic properties. nih.gov For this compound, the key structural features are the 3-bromophenyl group, the propiophenone core, and the 3-(1,3-dioxan-2-yl) substituent.

Influence of the 3'-Bromo Substituent: The bromine atom at the meta position of the phenyl ring significantly influences the molecule's electronic properties. Bromine is an electronegative atom that withdraws electron density from the aromatic ring through the inductive effect (-I). This effect makes the carbonyl carbon more electrophilic compared to the unsubstituted propiophenone. While bromine also has an electron-donating resonance effect (+R) due to its lone pairs, this effect is strongest at the ortho and para positions and has a minimal impact from the meta position. libretexts.org Therefore, the inductive withdrawal is the dominant electronic influence, affecting the reactivity of the ketone. Computational studies on bromoacetophenone have shown that bromine substitution alters the molecule's dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO). researchgate.net

Influence of the Propiophenone Core: The propiophenone structure provides the reactive center of the molecule: the carbonyl group and the α- and β-protons. The carbonyl group is susceptible to nucleophilic attack. The acidity of the α-protons is enhanced by the electron-withdrawing nature of the adjacent carbonyl group, allowing for enolate formation. The presence of the bromo substituent further increases this acidity through its inductive effect.

Influence of the 3-(1,3-dioxan-2-yl) Group: The 1,3-dioxane group is an acetal (B89532), which acts as a protecting group for a carbonyl functional group. In this molecule, it is a bulky, sterically demanding substituent. This steric bulk can influence reaction rates by hindering the approach of reagents to the nearby carbonyl group. It also impacts the molecule's physical properties, such as its solubility and crystal packing, by increasing its size and lipophilicity.

The following table summarizes the qualitative relationships between the structural components and the predicted chemical properties of the molecule.

Structural FeatureEffectPredicted Impact on Property
3'-Bromo groupInductive Electron Withdrawal (-I)Increases electrophilicity of carbonyl carbon; Increases acidity of α-protons.
Phenyl RingAromatic SystemParticipates in resonance; site for electrophilic aromatic substitution (directed by substituents).
Carbonyl Group (C=O)Polar, Electrophilic CenterSite for nucleophilic addition; enhances acidity of α-protons.
1,3-Dioxane RingBulky Acetal GroupExerts steric hindrance, potentially slowing reaction rates at the carbonyl; increases lipophilicity.

Synthetic Utility and Applications As a Building Block in Complex Molecule Synthesis

Role as a Key Intermediate for Diversification and Derivatization

The strategic placement of distinct functional groups allows for a stepwise and controlled diversification of the 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone scaffold. The presence of the bromine atom on the phenyl ring is particularly significant, as it serves as a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are paramount in this context. For instance, the Suzuki-Miyaura coupling enables the introduction of a wide range of aryl, heteroaryl, or vinyl substituents by reacting the aryl bromide with an appropriate boronic acid or ester. ikm.org.myresearchgate.netarkat-usa.orgresearchgate.netacs.org Similarly, the Heck reaction allows for the arylation of alkenes, while the Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds, providing access to an array of substituted anilines and related compounds. libretexts.orgchemrxiv.orgacs.orgwikipedia.orgacsgcipr.org These transformations are foundational for creating molecular diversity from a common starting material.

The ketone of the propiophenone (B1677668) moiety and the masked aldehyde of the 1,3-dioxane (B1201747) group represent additional points for derivatization. The ketone can undergo nucleophilic additions or condensations, while the dioxane can be selectively removed to reveal a reactive aldehyde, thus enabling a sequential functionalization strategy.

Table 1: Potential Cross-Coupling Reactions for Derivatization

Reaction Name Coupling Partner Resulting Bond Potential Product Class
Suzuki-Miyaura Coupling Arylboronic acid C-C Biaryl compounds
Heck Reaction Alkene C-C Substituted alkenes
Buchwald-Hartwig Amination Amine C-N Aryl amines
Sonogashira Coupling Terminal alkyne C-C Aryl alkynes
Stille Coupling Organostannane C-C Various C-C coupled products

Strategies for Further Elaboration of the Propiophenone Backbone

The propiophenone core of the molecule offers several avenues for structural modification. The carbonyl group and the adjacent α-carbon are primary sites for elaboration.

One common strategy involves the functionalization at the α-position to the ketone. nih.govnih.govresearchgate.netmdpi.comspringernature.com This can be achieved by generating an enolate under basic conditions, which can then react with a variety of electrophiles to introduce alkyl, acyl, or other functional groups.

The ketone itself is susceptible to a range of transformations. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). This alcohol can then be used in subsequent reactions, such as esterification or etherification. Alternatively, the ketone can be converted into an amine via reductive amination, which involves the formation of an imine followed by its reduction. wikipedia.orgorganic-chemistry.orglibretexts.orgacs.orgchemistrysteps.com This reaction provides a direct route to chiral and achiral amines.

Furthermore, the carbonyl group can undergo olefination reactions, such as the Wittig, Horner-Wadsworth-Emmons, or Peterson reactions, to form carbon-carbon double bonds. uchicago.eduwikipedia.orgorganic-chemistry.org These reactions are fundamental in the synthesis of complex alkenes.

Table 2: Representative Transformations of the Propiophenone Ketone

Reaction Type Reagents Functional Group Transformation
Reduction NaBH₄ Ketone → Secondary Alcohol
Reductive Amination R-NH₂, NaBH₃CN Ketone → Amine
Wittig Reaction Ph₃P=CHR Ketone → Alkene
Grignard Reaction R-MgBr Ketone → Tertiary Alcohol

Exploitation of the 1,3-Dioxane Moiety for Selective Unmasking and Functionalization

The 1,3-dioxane group in this compound serves as a protecting group for an aldehyde functionality. libretexts.orglibretexts.org 1,3-Dioxanes are generally stable under neutral and basic conditions, which allows for selective manipulation of other parts of the molecule, such as the bromo-aromatic ring or the propiophenone ketone, without affecting the masked aldehyde. thieme-connect.de

Deprotection of the 1,3-dioxane is typically achieved under acidic conditions, often through hydrolysis in the presence of an acid catalyst. organic-chemistry.orgresearchgate.net The choice of acid and reaction conditions can be tuned to achieve selective deprotection, although chemoselectivity between the dioxane and other acid-sensitive groups requires careful consideration. Modern methods, including the use of Lewis acids or electrochemistry, can offer milder and more selective deprotection protocols. rsc.orgrsc.org

Once the aldehyde is unmasked, it becomes available for a wide range of subsequent transformations. It can be oxidized to a carboxylic acid, reduced to a primary alcohol, or engaged in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations or reactions with organometallic reagents. This latent reactivity significantly expands the synthetic utility of the parent molecule.

Table 3: Conditions for 1,3-Dioxane Deprotection

Reagent/Condition Description
Aqueous Acid (e.g., HCl, H₂SO₄) Classical method for acetal (B89532) hydrolysis.
Lewis Acids (e.g., FeCl₃, In(OTf)₃) Can offer milder reaction conditions. organic-chemistry.orgresearchgate.net
Ceric Ammonium Nitrate (CAN) Oxidative deprotection. chemistryviews.org
Nickel Boride Reductive deprotection. rsc.org
Electrochemical Methods Deprotection under neutral conditions. rsc.org

Potential in the Construction of Advanced Organic Frameworks

The structural motifs present in this compound make it a potential precursor for the synthesis of advanced porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). wikipedia.org

For the construction of MOFs, the bromo-substituent can be utilized in post-synthetic modification of a pre-formed framework through palladium-catalyzed coupling reactions. nih.govresearchgate.net Alternatively, the bromine can be converted into a coordinating group, such as a carboxylate, prior to the solvothermal synthesis of the MOF. The resulting functionalized linkers can be used to build frameworks with tailored properties for applications in gas storage, separation, or catalysis. researchgate.netnih.gov

In the context of COFs, the aromatic ketone functionality could potentially be used as a building block. nih.govrsc.org For instance, condensation reactions between the ketone and amine-containing linkers could lead to the formation of imine-linked COFs. The bifunctional nature of the molecule, once the dioxane is deprotected to an aldehyde, could also be exploited in the synthesis of novel framework topologies. The ability to introduce further functionality via the bromo-group would allow for the fine-tuning of the electronic and chemical properties of the resulting COF materials for applications in photocatalysis or sensing. researchgate.netnih.gov

Pioneering Future Research on this compound: A Roadmap of Uncharted Territory

While this compound is a known chemical entity, available commercially and identified by its CAS number 898785-68-7, it remains a compound with a largely unexplored scientific landscape. A thorough review of current scientific literature reveals a significant gap in research dedicated specifically to this molecule. As a result, the advanced synthetic and reactive methodologies outlined for discussion—from asymmetric synthesis to green chemistry approaches—represent not a summary of past achievements, but a forward-looking roadmap of potential future investigations. The following sections delineate the key challenges and opportunities that await researchers in this nascent field of study, based on established principles in synthetic organic chemistry.

Future Directions and Challenges in the Research of 3 Bromo 3 1,3 Dioxan 2 Yl Propiophenone

The journey to unlock the full potential of 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone is paved with intricate challenges and exciting possibilities. Progress in utilizing this compound as a building block in medicinal chemistry or materials science is contingent on the development of sophisticated synthetic and catalytic methods.

A primary objective in the study of this compound would be the development of synthetic routes to produce enantiomerically pure forms. The carbon atom to which the dioxane group is attached is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Accessing these individual enantiomers is critical, as they often exhibit distinct biological activities.

Future research would need to focus on stereoselective methods, such as employing chiral catalysts or auxiliaries, to control the three-dimensional arrangement of the molecule during its synthesis. Establishing a robust asymmetric synthesis would be a foundational step for any further stereospecific applications.

The functional groups present in this compound—a ketone, an aryl bromide, and a dioxane acetal (B89532)—offer multiple handles for catalytic transformations. Future research should explore reactions that selectively target these sites. For instance, the aryl bromide is a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which would allow for the introduction of a wide array of substituents and the construction of more complex molecular architectures. Additionally, catalytic reduction of the ketone or selective opening of the dioxane ring could provide pathways to novel derivatives.

Transitioning the synthesis and subsequent reactions of this compound from traditional batch processes to continuous flow chemistry methodologies presents a significant opportunity. Flow chemistry can offer improved safety, better reaction control, higher yields, and easier scalability. Future work could involve designing and optimizing flow reactor setups for key synthetic steps, such as the initial formation of the propiophenone (B1677668) backbone or subsequent catalytic modifications. This would be particularly advantageous for reactions that are highly exothermic or require precise control over reaction time.

Beyond the initial asymmetric synthesis, maintaining and controlling stereochemistry in subsequent reactions is a major challenge. Reactions at or near the existing stereocenter must proceed with high fidelity to avoid erosion of enantiomeric purity. Researchers will need to investigate the influence of various reagents and catalysts on the stereochemical outcome of transformations. For example, the diastereoselective reduction of the ketone would be a key transformation to study, aiming to control the formation of the new stereocenter relative to the existing one. This level of stereochemical precision is essential for creating well-defined, complex molecules for biological screening.

The interplay between the different functional groups in this compound may lead to currently unexplored reactivity patterns. Investigating its behavior under a variety of conditions (photochemical, electrochemical, enzymatic) could reveal novel transformations.

Furthermore, a significant challenge is to develop these synthetic routes in accordance with the principles of green chemistry. This involves using less hazardous solvents, reducing waste, employing catalytic rather than stoichiometric reagents, and improving energy efficiency. Future studies should prioritize the development of environmentally benign methods for the synthesis and modification of this compound, potentially exploring the use of bio-based solvents or enzymatic catalysis. rsc.org

Q & A

Q. What are the optimal synthetic routes for preparing 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone?

Methodological Answer: The synthesis typically involves bromination of a propiophenone precursor. Key steps include:

  • Bromination: Use N-bromosuccinimide (NBS) or molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) for regioselective bromination at the 3'-position .
  • Dioxane Ring Formation: Introduce the 1,3-dioxan-2-yl group via acid-catalyzed cyclization of a diol intermediate. For example, reacting 3-hydroxypropiophenone with 1,3-propanediol under reflux with a catalytic amount of p-toluenesulfonic acid (PTSA) .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity.

Q. Table 1: Comparison of Bromination Reagents

ReagentCatalystYield (%)Purity (%)Reference
NBSFeCl₃7899
Br₂AlCl₃8597
HBr/H₂O₂None6595

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks for the bromophenyl (δ ~7.2–7.8 ppm for aromatic protons) and dioxane ring (δ ~4.5–5.0 ppm for acetal protons) .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals and confirm connectivity .
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragment ions (e.g., loss of Br or dioxane ring) .
  • IR Spectroscopy: Identify carbonyl (C=O stretch ~1700 cm⁻¹) and acetal (C-O-C ~1100 cm⁻¹) functional groups .
  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry .

Q. How does the bromine substituent influence the compound's reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing bromine atom activates the phenyl ring for electrophilic substitution but deactivates it toward nucleophilic attack. Key observations:

  • Nucleophilic Aromatic Substitution (SNAr): Requires harsh conditions (e.g., NaNH₂ in NH₃) due to the meta-directing effect of Br .
  • Cross-Coupling Reactions: Bromine acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig reactions. For example, Pd(PPh₃)₄ catalyzes coupling with arylboronic acids at 80°C .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT Calculations:
    • HOMO-LUMO Analysis: Predict charge distribution and reactivity. The bromine atom lowers the LUMO energy, enhancing electrophilicity .
    • NLO Properties: Polarizable bromine and dioxane groups enhance hyperpolarizability, making the compound a candidate for nonlinear optical materials .
  • Molecular Dynamics (MD): Simulate solvation effects (e.g., in DMSO) to predict solubility and aggregation behavior .

Q. Table 2: DFT-Derived Electronic Parameters

ParameterValue (eV)Reference
HOMO Energy-6.2
LUMO Energy-1.8
Band Gap4.4

Q. What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Compare analogs (e.g., Br vs. Cl or F substituents) to isolate the impact of the dioxane ring .
  • Assay Standardization: Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls to minimize variability .
  • Meta-Analysis: Pool data from multiple studies to identify trends. For example, antimicrobial activity correlates with logP values >2.5 .

Q. Table 3: Biological Activity of Structural Analogs

CompoundIC₅₀ (µM)LogPReference
3'-Br-3-(1,3-dioxan-2-yl)propiophenone12.32.8
3'-Cl Analogue45.62.1
Dioxane-Free Analog>1001.9

Q. What is the role of the 1,3-dioxane ring in modulating physicochemical properties and bioactivity?

Methodological Answer:

  • Solubility Enhancement: The dioxane ring increases hydrophilicity (logP reduction from 3.2 to 2.8) compared to non-cyclic analogs .
  • Metabolic Stability: The acetal group resists hydrolysis in physiological pH, prolonging half-life in vivo .
  • Bioactivity Modulation: The ring’s conformation (chair vs. boat) affects binding to enzymes (e.g., CYP450 inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.